TIA-1 protein - 145138-44-9

TIA-1 protein

Catalog Number: EVT-1516798
CAS Number: 145138-44-9
Molecular Formula: C7H13NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The T-cell intracellular antigen-1 protein, commonly referred to as TIA-1, is an essential RNA-binding protein involved in various cellular processes, particularly in response to stress. It plays a significant role in the assembly of stress granules, which are cytoplasmic aggregates that sequester untranslated mRNAs and proteins during cellular stress. TIA-1 is crucial for regulating gene expression at the post-transcriptional level, influencing processes such as mRNA splicing and translation.

Source and Classification

TIA-1 is classified as a multi-domain RNA-binding protein characterized by three RNA recognition motifs (RRMs). It is primarily expressed in lymphocytes and has been implicated in the regulation of apoptosis and immune responses. The protein interacts with RNA sequences, particularly those rich in uridine, facilitating the recognition of splice sites during pre-mRNA processing .

Synthesis Analysis

Methods and Technical Details

The synthesis of TIA-1 typically involves recombinant DNA technology. The gene encoding TIA-1 can be cloned into expression vectors such as pET or pMT2, allowing for the production of the protein in bacterial systems like Escherichia coli. Following expression, purification is achieved through several steps:

  1. Affinity Chromatography: The His-tagged TIA-1 protein is initially purified using nickel-nitrilotriacetic acid resin.
  2. Cleavage: The His-tag is removed via treatment with TEV protease.
  3. Size-Exclusion Chromatography: This step further purifies the protein based on size, ensuring that only monomeric TIA-1 is collected for functional studies .

Quantitative assays such as turbidity measurements and fluorescence assays are employed to analyze the phase separation properties of TIA-1 under various conditions .

Molecular Structure Analysis

Structure and Data

The solution structure indicates that the third RRM possesses a unique extension that enhances its binding affinity for RNA sequences. This structural flexibility is crucial for its function in recognizing and binding to target mRNAs during stress responses .

Chemical Reactions Analysis

Reactions and Technical Details

TIA-1 participates in several biochemical reactions primarily related to RNA metabolism:

  • RNA Binding: TIA-1 binds to specific RNA sequences, facilitating their assembly into stress granules.
  • Post-transcriptional Regulation: It modulates mRNA splicing and translation through interactions with various mRNA targets, including those involved in cell stress responses like p53.

The mechanism by which TIA-1 regulates these processes often involves phosphorylation events that trigger its activity and localization within the cell .

Mechanism of Action

Process and Data

The action of TIA-1 is largely driven by its ability to form complexes with target RNAs under stress conditions. Upon cellular stress, eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation leads to translational arrest, during which TIA-1 promotes the assembly of stress granules by sequestering untranslated mRNAs. This process allows cells to conserve resources during unfavorable conditions while enabling rapid reactivation of translation once normal conditions are restored .

Key Targets

TIA-1 has been shown to regulate several key mRNAs involved in apoptosis and cell survival, including MCL1, which is critical for B-cell survival during immune responses .

Physical and Chemical Properties Analysis

Physical Properties

TIA-1 is generally soluble in physiological buffers but can undergo phase separation under specific conditions (e.g., high concentrations or low temperatures). Its phase behavior is influenced by its intrinsic disordered regions that facilitate interactions with nucleic acids.

Chemical Properties

As an RNA-binding protein, TIA-1 exhibits high specificity for uridine-rich sequences. Its interaction with nucleic acids can be modulated by post-translational modifications such as phosphorylation, which affects its binding affinity and functional roles within the cell .

Applications

Scientific Uses

TIA-1 has several important applications in scientific research:

  • Cellular Stress Studies: It serves as a model for understanding stress granule dynamics and cellular responses to environmental changes.
  • Cancer Research: Given its role in apoptosis regulation, TIA-1 is studied for its implications in cancer biology.
  • Immunology: Investigating TIA-1's function in lymphocyte activation provides insights into immune responses and B-cell development.
Molecular Structure and Functional Domains of TIA-1

Genomic Organization and Isoforms of the TIA1 Gene

Chromosomal Localization and Evolutionary Conservation

The TIA1 gene resides at chromosomal position 2p13.3 in humans, spanning approximately 39 kb with 14 exons [2]. This gene exhibits remarkable evolutionary conservation across metazoans, with orthologs identified in Mus musculus (mouse), Drosophila melanogaster (Rox8 protein), Caenorhabditis elegans (SfTRN-1/BmTRN-1), and yeast (Nam8p/PUB1) [3]. The RNA recognition motifs (RRMs), particularly RRM2, show the highest sequence conservation, underscoring their critical role in RNA binding. In contrast, the C-terminal prion-like domain displays greater variability, reflecting species-specific adaptations in protein-protein interaction mechanisms [3].

Alternative Splicing Mechanisms and Protein Isoform Diversity

Alternative splicing of exon 5 generates two primary TIA-1 isoforms:

  • TIA1a (43 kDa): Contains the 11-amino acid segment encoded by exon 5 within RRM2.
  • TIA1b (40 kDa): Lacks the exon 5-encoded segment [3].

Tissue-specific expression patterns exist: TIA1a predominates in kidneys, ovaries, lungs, and spleen, while both isoforms are co-expressed in most tissues. This splicing mechanism enables fine-tuned regulation of RNA-binding affinity and functional specificity, as the exon 5-encoded region directly influences RRM2's interaction with target RNAs [3].

Table 1: Major TIA-1 Isoforms and Their Characteristics

IsoformMolecular WeightExon CompositionPrimary Tissues
TIA1a43 kDaIncludes exon 5Kidney, ovaries, lung, spleen
TIA1b40 kDaExcludes exon 5Ubiquitous, with brain enrichment
Minor isoforms*VariableAlternative 3' splicingTestes, neuronal tissue

Note: Additional isoforms arise from alternative 3' processing [2] [3].

Domain Architecture of TIA-1 Protein

RNA Recognition Motifs (RRM1, RRM2, RRM3) and Their Structural Dynamics

TIA-1 contains three RNA recognition motifs (RRMs) that confer sequence-specific RNA binding:

  • RRM1 (Exons 1–4): Binds uridine-rich RNA sequences with moderate affinity.
  • RRM2 (Exons 5–8): Exhibits the highest RNA-binding affinity and conservation. Its structure includes ribonucleoprotein consensus sequences RNP1 (8 aa) and RNP2 (6 aa) critical for RNA interactions [3].
  • RRM3 (Exons 9–11): Facilitates nuclear export via binding to AU-rich elements (AREs) in mRNA 3'UTRs [3].

In the absence of RNA, RRMs exist as independent flexible domains. RNA binding triggers structural compaction into a rigid ternary complex, enabling high-affinity interactions with target transcripts such as TNF-α and COX-2 mRNAs [3]. RRM2 also possesses DNA-binding capability, allowing TIA-1 to participate in DNA fragmentation during apoptosis [3].

Prion-Like Low-Complexity Domain (LCD) and Phase Separation Properties

The C-terminal domain (exons 12–13) is a prion-like low-complexity domain (LCD) enriched in glutamine (Q) and asparagine (N) residues (∼48% combined content) [1]. This domain drives:

  • Stress granule assembly: Mediates multivalent homotypic interactions enabling liquid-liquid phase separation (LLPS) under stress conditions.
  • Reversible aggregation: Unlike pathogenic prions, TIA-1 aggregation is transient and regulated. Mutations in this domain (e.g., ALS-linked variants) cause aberrant condensation and pathogenicity [1] [3].
  • Physiological switching: LCD conformation acts as a molecular switch that reprioritizes cellular RNA metabolism during stress by nucleating stress granules within minutes of stress onset [1].

Post-Translational Modifications and Subcellular Localization

TIA-1 undergoes dynamic nucleocytoplasmic shuttling regulated by:

  • Nuclear import: Mediated by RRM2 and residues 1–50 of the LCD via Ran-GTP/CRM1 pathway despite lacking a canonical nuclear localization signal [3].
  • Nuclear export: RRM3 binding to ARE-containing mRNAs promotes cytoplasmic translocation. Transcription inhibition forces TIA-1 accumulation in the cytoplasm [3].

Table 2: Post-Translational Modifications of TIA-1

ModificationFunctional ImpactRegulatory Role
PhosphorylationModifies RRM RNA-binding affinityStress-dependent granule assembly/disassembly
Proteolytic cleavageGenerates 15-kDa cytotoxic fragmentDNA fragmentation in apoptosis [2]
UbiquitinationPotential degradation regulationImplicated in ALS pathogenesis

TIA-1 is constitutively nuclear under homeostasis but undergoes rapid redistribution during stress:

  • Steady-state: Predominantly nuclear with nucleolar exclusion.
  • Stress response: Phosphorylation triggers nuclear export and cytoplasmic aggregation into stress granules.
  • Apoptosis: Cleaved to release a 15-kDa C-terminal fragment that induces target cell DNA fragmentation [2] [3].

Properties

CAS Number

145138-44-9

Product Name

TIA-1 protein

Molecular Formula

C7H13NO4

Synonyms

TIA-1 protein

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